molecular formula C10H12N2O5 B176558 2'-O-Methyl-2,5'-anhydrouridine CAS No. 175471-64-4

2'-O-Methyl-2,5'-anhydrouridine

Cat. No. B176558
CAS RN: 175471-64-4
M. Wt: 240.21 g/mol
InChI Key: SNEKINQEWXDGCE-ZOQUXTDFSA-N
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Description

2’-O-Methyl-2,5’-anhydrouridine is a crucial compound extensively utilized in the research and development of drugs targeting RNA-based diseases, such as cancer, viral infections, and genetic disorders . It is a protected nucleoside with a molecular formula of C10H12N2O5 and a molecular weight of 240.21 .


Synthesis Analysis

The synthesis of 2’-O-Methyl-2,5’-anhydrouridine derivatives has been described in several studies . For instance, one study describes the synthesis of several 2’-O-methyl/2’-O-MOE-L-nucleoside pyrimidine derivatives and their incorporation into G-rich oligonucleotides .


Molecular Structure Analysis

The molecular structure of 2’-O-Methyl-2,5’-anhydrouridine includes a ribose sugar moiety and a nucleobase . The InChI key is SNEKINQEWXDGCE-ZOQUXTDFSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-O-Methyl-2,5’-anhydrouridine include a boiling point of 408.0±55.0°C at 760 mmHg and a density of 1.75±0.1 g/cm3 .

Future Directions

The future directions of 2’-O-Methyl-2,5’-anhydrouridine research could involve further exploration of its role in the treatment of RNA-based diseases. One study suggests that 2’-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states, which could have implications for the development of new therapeutic strategies .

properties

IUPAC Name

(1R,10R,11R,12R)-11-hydroxy-12-methoxy-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-15-8-7(14)5-4-16-10-11-6(13)2-3-12(10)9(8)17-5/h2-3,5,7-9,14H,4H2,1H3/t5-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEKINQEWXDGCE-ZOQUXTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C2COC3=NC(=O)C=CN3C1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]2COC3=NC(=O)C=CN3[C@@H]1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,7R,8R,9R)-8-Hydroxy-7-methoxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one

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